1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine
Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine can be achieved through several synthetic routes. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like bromine for oxidation . Industrial production methods may involve more scalable processes, such as multicomponent reactions or transition-metal catalyzed reactions, to improve yield and efficiency .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine can be compared with other similar compounds, such as:
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol: Another pyrazole derivative with different substituents.
1-benzyl-5-(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives: These compounds have similar pyrazole cores but different functional groups.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-6-3-9(12-14)10(15)13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFHWDNITWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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